
5,5-Dimethyloxolane-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfonamide derivatives is detailed in the fourth paper, where novel sulfonamide derivatives of 5-substituted-3-methylisoxazole were synthesized starting from 3,5-dimethylisoxazole . This process involved the generation of 3,5-dimethylisoxazole-4-sulfonamides and subsequent reactions with various reagents. Although the exact synthesis of 5,5-Dimethyloxolane-3-sulfonamide is not described, similar methodologies could potentially be applied for its synthesis.
Molecular Structure Analysis
While the molecular structure of this compound is not analyzed in the provided papers, the structure of sulfonamide derivatives is generally characterized by the presence of the sulfonamide group (-SO2NH2) attached to an aromatic or heteroaromatic ring. The molecular structure of such compounds is crucial as it influences their reactivity and interactions with other molecules .
Chemical Reactions Analysis
The first paper discusses the selective modification of amino acids by dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts in aqueous solutions . Although this does not directly relate to this compound, it highlights the reactivity of sulfonium salts, which could be relevant for understanding the chemical reactions of sulfonamide derivatives. The third paper describes the use of a peroxide reagent for the selective oxidation of sulfides to sulfoxides . This indicates that sulfonamide compounds can participate in oxidation reactions under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly discussed in the provided papers. However, the second paper reviews the roles of dimethyl sulfoxide (DMSO) in organic chemistry, including its use as a solvent and oxidant . This information can be indirectly related to the solvent and reactivity properties that might be expected from sulfonamide derivatives like this compound.
Wissenschaftliche Forschungsanwendungen
Gas-Liquid Chromatography
5,5-Dimethyloxolane-3-sulfonamide derivatives are useful in gas-liquid chromatography. Vandenheuvel and Gruber (1975) found that dimethylformamide dialkylacetals react with primary sulfonamides to form N-dimethylaminomethylene derivatives. These derivatives have excellent gas-liquid chromatographic properties and can be prepared at submicrogram levels for biological studies, as illustrated in the chromatographic determination of 3-bromo-5-cyanobenzenesulfonamide in ovine blood (Vandenheuvel & Gruber, 1975).
Inhibition of Tumor-Associated Isozyme
Ilies et al. (2003) synthesized two series of halogenated sulfonamides, including mono/dihalogenated sulfanilamides and aminobenzolamides, showing inhibition of tumor-associated isozyme carbonic anhydrase IX. This study suggests the potential to design potent and selective inhibitors with applications as antitumor agents (Ilies et al., 2003).
Tautomeric Behavior Study
Erturk et al. (2016) investigated the tautomeric forms of sulfonamide derivatives, specifically 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide, using infrared and nuclear magnetic resonance spectroscopy. This study contributes to understanding the molecular conformation related to pharmaceutical and biological activities (Erturk et al., 2016).
Specific Drug Binding Sites Study
Sudlow et al. (1976) used 5-dimethylaminonaphthalene-1-sulfonamide as a probe to study binding sites for anionic drugs on human serum albumin. This research enhances the understanding of drug-protein interactions, crucial for drug design and therapeutic applications (Sudlow et al., 1976).
Synthesis of Sulfonamides
Cao et al. (2021) discussed the synthesis of sulfonamides, highlighting their applications in pharmaceuticals, agrochemicals, and other fields. The review emphasizes the development of efficient and eco-friendly processes for producing sulfonamides, important in drug design and discovery (Cao et al., 2021).
Sulfonamide Antimicrobial Oxidation
Sharma et al. (2006) explored the oxidation of sulfonamide antimicrobials by ferrate(VI), providing insights into the chemical processes that can remove these compounds from water, potentially reducing environmental toxicity (Sharma et al., 2006).
Wirkmechanismus
Target of Action
Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which plays a crucial role in the synthesis of folic acid in bacteria .
Mode of Action
By inhibiting this enzyme, sulfonamides prevent the production of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is necessary for the synthesis of purines and pyrimidines and thus DNA .
Biochemical Pathways
The primary pathway affected by sulfonamides is the folic acid synthesis pathway. By inhibiting this pathway, sulfonamides prevent bacterial DNA synthesis, thereby inhibiting their growth and multiplication .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine .
Result of Action
The ultimate effect of sulfonamides is the inhibition of bacterial growth and multiplication, making them effective bacteriostatic agents .
Action Environment
The effectiveness of sulfonamides can be influenced by various environmental factors. For example, they are more effective in an acidic environment and less effective in an alkaline environment .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 5,5-Dimethyloxolane-3-sulfonamide are not available, research into sulfonamides and similar compounds continues to be a vibrant field. For instance, sustainable solvents for β-diketone extraction from wheat straw wax have been explored . This sustainable manufacturing process may create the potential to valorize agricultural wastes as part of a holistic biorefinery .
Eigenschaften
IUPAC Name |
5,5-dimethyloxolane-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c1-6(2)3-5(4-10-6)11(7,8)9/h5H,3-4H2,1-2H3,(H2,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOQDHVNSCOULN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CO1)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B2547242.png)


![7-Fluoro-4-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2547245.png)
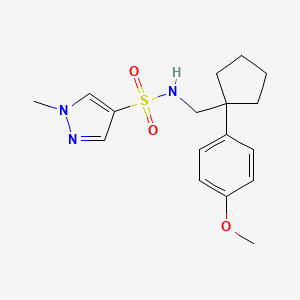
![N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2547248.png)
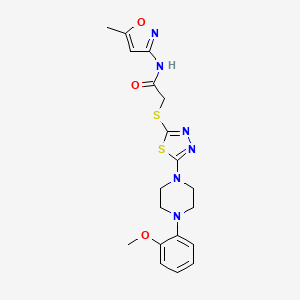
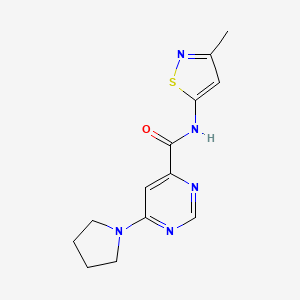
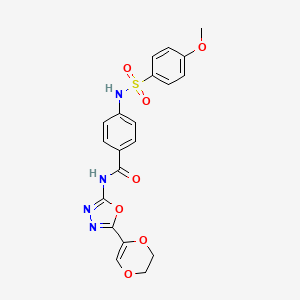
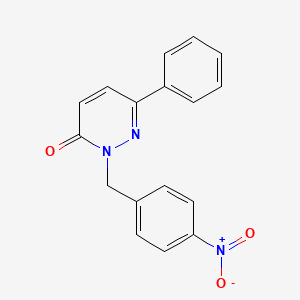

![3-Chloro-2-(chloromethyl)benzo[b]thiophene](/img/structure/B2547258.png)
![N-(3-cyanophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2547261.png)
